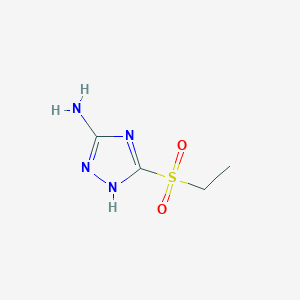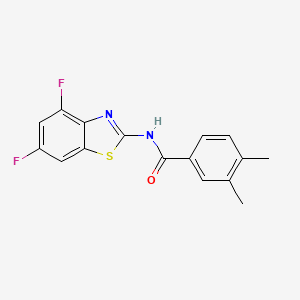![molecular formula C12H19F2NO4 B2378167 6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid CAS No. 2375268-29-2](/img/structure/B2378167.png)
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential applications in scientific research. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Isolation and Identification of N-substituted Regioisomers : The compound (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride was isolated as the N-substituted regioisomer of a related compound, synthesized from a reaction involving a similar difluoro compound. This highlights the compound's role in the synthesis and identification of complex chemical structures (Xia, Chen, & Yu, 2013).
Crystal Structure Analysis : A study on the crystal structure of a related compound, methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, provided insights into the molecular arrangement and bonding interactions. This underscores the utility of difluoro compounds in crystallography and structural chemistry (Toze et al., 2015).
Chemical Reactions and Modifications
Electrochemical Fluorination : The electrochemical fluorination of ester derivatives related to difluoro compounds was investigated, demonstrating the versatility of difluoro compounds in creating fluorinated derivatives for various applications (Takashi, Tamura, & Sekiya, 2005).
Synthesis of Fluorinated Derivatives : Research on the synthesis of fluorinated 2,6-heptanediones from 1,4-dihydropyridines using a difluoro compound as a starting material illustrates the compound's role in the creation of novel fluorinated organic molecules (Pikun et al., 2018).
Innovative Reactions in Organic Synthesis : The use of azepane derivatives in the Arndt-Eistert reaction, involving a difluoro compound, showcases the innovative application in synthesizing complex organic structures (Yagupol’skii et al., 2010).
Synthesis of Acyl Fluorides and Amides : A study involving the deoxyfluorination of carboxylic acids to afford acyl fluorides demonstrates the utility of difluoro compounds in the synthesis of biochemically relevant molecules (Wang et al., 2021).
Optimization of PKB Inhibitors : Novel azepane derivatives, structurally related to difluoro compounds, were synthesized and evaluated as protein kinase B (PKB) inhibitors, illustrating the compound's potential in drug discovery and molecular biology (Breitenlechner et al., 2004).
Environmental and Microbial Applications
Microbial Degradation Analysis : Research on the microbial degradation of perfluorododecanol, a compound structurally related to difluoro compounds, highlights its importance in environmental chemistry and pollution studies (Arakaki et al., 2017).
Ionic Liquid Synthesis : The synthesis of azepanium ionic liquids using azepane showcases the potential of difluoro compounds in creating new ionic liquid families for various industrial applications (Belhocine et al., 2011).
Propriétés
IUPAC Name |
6,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-7-12(13,14)6-4-5-8(15)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAGUAVTGKRDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCCC1C(=O)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)


![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)




![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)
![(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2378104.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)
![N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378106.png)
